molecular formula C19H14ClN5OS B4915767 N-(3-chlorophenyl)-2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetamide

N-(3-chlorophenyl)-2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetamide

Cat. No.: B4915767
M. Wt: 395.9 g/mol
InChI Key: IELFOTJKCNAFQZ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetamide is a synthetic organic compound that belongs to the class of sulfanylacetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetamide typically involves multi-step organic reactions. One common approach might include:

    Formation of the Tetrazole Ring: Starting with a naphthalene derivative, the tetrazole ring can be introduced through a cycloaddition reaction with azide compounds.

    Sulfanylacetamide Formation:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Halogen atoms in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound could influence signal transduction pathways, leading to various cellular effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-2-(1-naphthalen-1-yltetrazol-5-yl)acetamide: Lacks the sulfanyl group, which may affect its biological activity.

    N-(3-chlorophenyl)-2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylpropionamide: Similar structure but with a different acyl group, potentially leading to different properties.

Uniqueness

N-(3-chlorophenyl)-2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetamide is unique due to the presence of both the tetrazole and sulfanylacetamide groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5OS/c20-14-7-4-8-15(11-14)21-18(26)12-27-19-22-23-24-25(19)17-10-3-6-13-5-1-2-9-16(13)17/h1-11H,12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELFOTJKCNAFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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